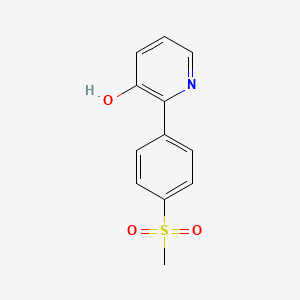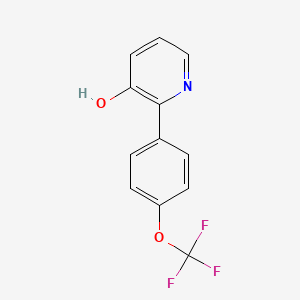![molecular formula C15H14N2O2 B6368440 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261997-68-5](/img/structure/B6368440.png)
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (hereafter referred to as 6-CPP-2-HOP) is a compound of interest in the field of scientific research. It is a synthetic derivative of the naturally occurring compound pyridine and has been used in a variety of scientific applications.
Aplicaciones Científicas De Investigación
6-CPP-2-HOP has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of drugs.
Mecanismo De Acción
The mechanism of action of 6-CPP-2-HOP is not yet fully understood. It is believed that the compound acts by binding to certain proteins, which then triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that 6-CPP-2-HOP may act as an inhibitor of certain enzymes, thus preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CPP-2-HOP are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes, as well as to bind to certain proteins. In addition, 6-CPP-2-HOP has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-CPP-2-HOP is its relatively low cost and availability. This makes it an ideal compound for laboratory experiments. Additionally, the compound is relatively stable, making it easy to store and transport. On the other hand, 6-CPP-2-HOP is not water-soluble and therefore must be dissolved in a suitable solvent prior to use.
Direcciones Futuras
For research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new drugs. Additionally, further studies could be conducted to investigate its mechanism of action and its potential as a ligand in coordination chemistry. Finally, research could be conducted to investigate its potential as a catalyst in organic reactions.
Métodos De Síntesis
The synthesis of 6-CPP-2-HOP is a multi-step process. The first step involves the conversion of pyridine to N-cyclopropyl-2-aminopyridine using a Wittig reaction with cyclopropylmethyl bromide. This is followed by a condensation reaction with formic acid to form the desired product. The final step is the purification of the compound with a 95% yield.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(6-oxo-1H-pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-6-2-5-13(17-14)10-3-1-4-11(9-10)15(19)16-12-7-8-12/h1-6,9,12H,7-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRVBFAXOSEHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683136 |
Source


|
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1261997-68-5 |
Source


|
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)



![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368468.png)
